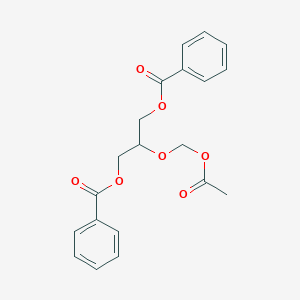
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions or classical condensation methods. For instance, tandem oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition has been utilized in synthesizing structurally related dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives (Gabriele et al., 2006). Another approach involves the condensation of benzoyl chloride with phenols to prepare phenyl benzoates, which are precursors to various benzoylmethane derivatives (Hubaud et al., 2008).
Molecular Structure Analysis
Density functional theory (DFT) calculations have been extensively used to investigate the molecular structures of similar compounds, revealing insights into their stability, hydrogen bond strengths, and electronic properties (Tayyari et al., 2007).
Chemical Reactions and Properties
Compounds similar to "2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate" undergo various chemical reactions, including free-radical copolymerization, which can lead to novel materials with unique properties. The reactions often involve complex mechanisms with intermediates such as carbonyl ylides (Czardybon et al., 2005).
Wissenschaftliche Forschungsanwendungen
Antiviral Nucleosides Synthesis
A method for the synthesis of cyclic and acyclic nucleosides with potential antiviral activities involves the alkylation of pyrimidine dione with activated sugar analogues, including "2-(acetoxymethoxy)propane-1,3-diyl dibenzoate". This process is crucial for preparing nucleoside analogues, which are characterized for their structural and potential biological activities (El-Shehry, El Telbani, & Hegab, 2018).
Enzymatic Selective Synthesis
In enzymatic studies, "2-(acetoxymethoxy)-1,3-propanediyl dibenzoate" serves as a substrate for lipase-catalyzed alcoholysis, leading to the selective preparation of the 2-benzoyl ester of 1,2-propanediol. This reaction demonstrates the compound's utility in producing enantiomerically pure substances, showcasing its importance in asymmetric synthesis and the production of chiral intermediates (Santaniello, Casati, Ciuffreda, & Gamberoni, 2005).
Photoprotection Agents Synthesis
Research on dibenzoylmethane derivatives for UVA/UVB photoprotection involves the synthesis of compounds starting from acetophenones and benzoyl chlorides, highlighting the role of dibenzoate esters in creating effective solar filters. These compounds are evaluated for their photostability and potential in cosmetic applications as sunscreens, underlining the significance of "2-(acetoxymethoxy)-1,3-propanediyl dibenzoate" in developing photoprotective agents (Hubaud, Bombarda, Decome, Wallet, & Gaydou, 2008).
Structural and Spectroscopic Studies
Vibrational spectroscopy and density functional theory (DFT) calculations are used to study the structure of dibenzoylmethane, a related compound, providing insights into the molecular stability and hydrogen bond strength. These studies are essential for understanding the chemical properties and reactivity of related dibenzoate esters, including "2-(acetoxymethoxy)-1,3-propanediyl dibenzoate", in various chemical and material science applications (Tayyari, Rahemi, Nekoei, Zahedi-Tabrizi, & Wang, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-15(21)26-14-27-18(12-24-19(22)16-8-4-2-5-9-16)13-25-20(23)17-10-6-3-7-11-17/h2-11,18H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRGJBFTFOSLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547431 | |
| Record name | 2-[(Acetyloxy)methoxy]propane-1,3-diyl dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate | |
CAS RN |
110874-22-1 | |
| Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110874-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Acetyloxy)methoxy]propane-1,3-diyl dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



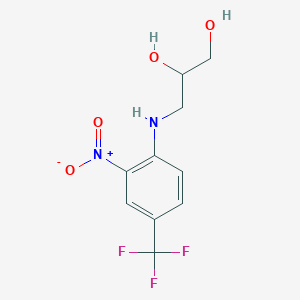
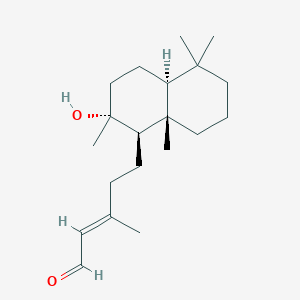
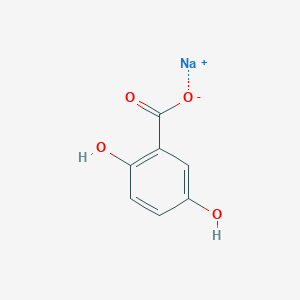

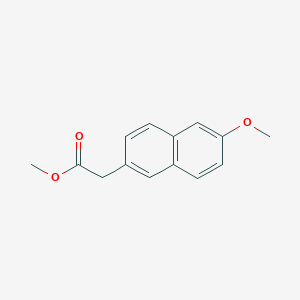
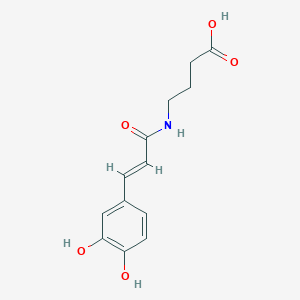
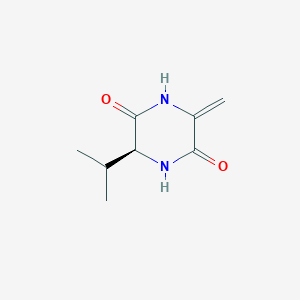
![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide](/img/structure/B22371.png)
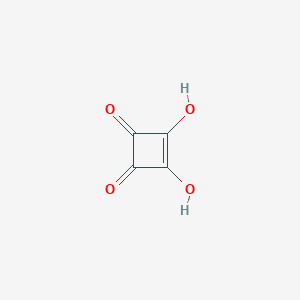
![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
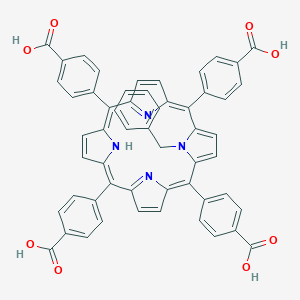
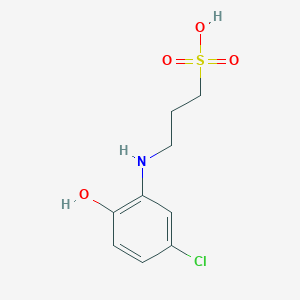

![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)